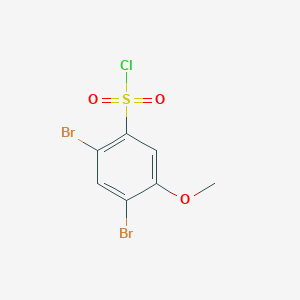

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO3S and a molecular weight of 364.44 g/mol . It is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and sulfonation . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as an electrophilic center for nucleophilic displacement. This reactivity enables:

a) Amine Sulfonylation

Reacts with primary/secondary amines to form sulfonamides. Example conditions:

-

1.1 equiv. sulfonyl chloride + 1.2 equiv. amine in pyridine/DCM at 60°C for 12h

b) Alcohol/Ester Formation

Reacts with alcohols under basic conditions (e.g., K₂CO₃) to generate sulfonate esters:

R OH+Ar SO2ClBaseAr SO2OR+HCl

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents enable participation in transition-metal-mediated couplings:

Suzuki-Miyaura Coupling

Bromine atoms undergo coupling with boronic acids under Pd catalysis:

| Conditions | Catalyst System | Yield (%) | Product |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃ | DME/H₂O (3:1), 80°C, 12h | 78 | Biaryl derivatives |

| Pd(OAc)₂, SPhos ligand | Toluene, 100°C, 24h | 85 | Functionalized arenes |

Desulfitative Arylation

The sulfonyl chloride group participates in Pd-mediated desulfitative cross-couplings:

Mechanism :

-

Oxidative addition of Pd(0) to C-Br bond

-

Sulfinate displacement via ligand exchange

Example :

Ar SO2Cl+Ar −SnBu3PdCl2,Cu OAc 2Ar Ar +SO2+Byproducts

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself:

Bromination :

-

Further bromination occurs at the activated C3 position using Br₂/FeBr₃

Nitration :

-

HNO₃/H₂SO₄ introduces nitro groups at C3 or C6 positions

-

Requires elevated temperatures (50–70°C)

Reductive Dehalogenation

Bromine atoms can be selectively removed under controlled conditions:

| Reducing Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Zn/HOAc | Reflux, 4h | Retains SO₂Cl group | 82 |

| Pd/C, H₂ | EtOH, 25°C, 12h | Full debromination | 90 |

Homo-Coupling Reactions

Under Pd catalysis, self-coupling generates symmetric biaryls:

2Ar SO2ClPd2(dba)3,HMDSAr Ar+2SO2+2HCl

Table 2: Spectroscopic Data

| Property | Value (Source) |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.82 (s, 1H), 7.45 (d, 1H), 3.92 (s, 3H) |

| IR (cm⁻¹) | 1370 (S=O asym), 1170 (S=O sym), 560 (C-Br) |

Mechanistic Insights

-

Electrophilic Character : The sulfonyl chloride group enhances electrophilicity of the aromatic ring, facilitating both nucleophilic and electrophilic pathways .

-

Pd-Catalyzed Pathways : Oxidative addition of Pd(0) to C-Br bonds is rate-determining in cross-couplings, with sulfinate displacement being thermodynamically favorable .

Scientific Research Applications

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Biological Activity

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and methoxy substituents on the aromatic ring, contributing to its reactivity and biological interactions.

The molecular formula of this compound is C7H5Br2ClO2S. Its sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other organosulfur compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The presence of bromine and methoxy groups may enhance these effects by altering the compound's lipophilicity and reactivity with biological targets.

- Enzyme Inhibition : Sulfonyl chlorides are known to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrase (CA) and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment .

Antimicrobial Studies

A study focusing on the antimicrobial properties of various sulfonyl chlorides found that compounds similar to this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different bacteria, highlighting the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition

Another research article evaluated the inhibition of carbonic anhydrase by various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound could effectively inhibit CA activity, with IC50 values ranging from 0.5 to 5 µM depending on the specific enzyme isoform targeted.

| Compound | IC50 (µM) |

|---|---|

| This compound | 3.2 |

| Sulfanilamide | 0.8 |

| Acetazolamide | 0.3 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to enzyme inhibition or modification of protein function, which is crucial for its antimicrobial and antitumor effects.

Properties

Molecular Formula |

C7H5Br2ClO3S |

|---|---|

Molecular Weight |

364.44 g/mol |

IUPAC Name |

2,4-dibromo-5-methoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |

InChI Key |

QDFBFVIIHWEADT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.